cis-2-Methyl-butyl-1,3-dioxane
Description
cis-2-Methyl-butyl-1,3-dioxane (CAS 39087-21-3) is a six-membered cyclic ether (1,3-dioxane) with a methyl and butyl group in the cis configuration at positions 2 and 5 of the ring. Its molecular formula is C₉H₁₈O₂, with a molecular weight of 158.24 g/mol and an IUPAC Standard InChIKey of IJCIOLXHDMCLLI-DTORHVGOSA-N . The compound’s thermodynamic stability is reflected in its enthalpy of formation in the liquid phase (ΔfH°liquid = -610 ± 12 kJ/mol), as determined by Gren et al. (1973) . This value underscores its relative stability compared to other stereoisomers or structural analogs. The cis configuration of the substituents influences its stereoelectronic properties, which may affect reactivity and physical behavior, such as boiling points and solubility.
Properties
CAS No. |
39087-22-4 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
5-butyl-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-9-6-10-8(2)11-7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
IJCIOLXHDMCLLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1COC(OC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-2-Methyl-butyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include using orthoesters or molecular sieves for effective water removal .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing more efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: cis-2-Methyl-butyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ and OsO₄ can be used for oxidation reactions.
Reduction: Common reducing agents include H₂/Ni, Zn/HCl, and NaBH₄.
Substitution: Reagents such as RLi, RMgX, and RCuLi are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols .
Scientific Research Applications
cis-2-Methyl-butyl-1,3-dioxane has various applications in scientific research, including:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of cis-2-Methyl-butyl-1,3-dioxane involves its interaction with molecular targets through its dioxane ring. The compound can form stable complexes with various substrates, influencing their reactivity and stability . The pathways involved include acetalization and ketalization reactions, which protect carbonyl groups from unwanted reactions .
Comparison with Similar Compounds
cis-2-Butyl-5-methyl-1,3-dioxane (C₉H₁₈O₂)
- Structural isomer : The butyl and methyl groups occupy positions 2 and 5, respectively, but in a reversed arrangement compared to this compound.
- Thermodynamics: No direct enthalpy data are available, but stereoisomeric 1,3-dioxanes exhibit boiling point differences due to dipole interactions. Gren et al. (1973) observed that cis isomers generally have higher boiling points than trans analogs due to increased polarity and packing efficiency .
trans-2-Methyl-5-butyl-1,3-dioxane (C₉H₁₈O₂)
Octanoic acid, 2-methyl- (C₉H₁₈O₂)
- Functional isomer : A linear carboxylic acid derivative with the same molecular formula.
- Properties : Expected to have higher boiling points (due to hydrogen bonding) and significantly different solubility compared to the cyclic ether .
Ring-Size Analogs: 1,3-Dioxolanes
cis-2-Methyl-4-tert-butyl-1,3-dioxolane (C₈H₁₆O₂)
- Structure : A five-membered cyclic ether (1,3-dioxolane) with tert-butyl and methyl groups in cis configuration.
- Molecular weight (144.21 g/mol) is lower than this compound, affecting volatility . No thermodynamic data are available, but tert-butyl groups may enhance steric shielding in reactions.
Linear Ether Analogs
Ethylene Glycol Methyl Butyl Ether (C₇H₁₆O)
- Structure : A linear glycol ether (CH₃OCH₂CH₂OCH₂CH₂CH₂CH₃).
- Comparison :
Data Table: Key Properties of this compound and Analogs
Research Findings and Implications
- Thermodynamic Stability: The enthalpy of formation for this compound suggests it is more stable than linear ethers but less stable than non-strained cyclic analogs (e.g., dioxolanes with bulky substituents) .
- Reactivity : The 1,3-dioxane ring’s ether oxygens may act as weak Lewis bases, contrasting with the directing groups in amides (e.g., N,O-bidentate groups in ’s compound), which facilitate metal-catalyzed C–H functionalization .
- Stereochemical Effects : this compound’s stereochemistry could influence regioselectivity in reactions, such as electrophilic substitutions or ring-opening processes.
Biological Activity
Cis-2-Methyl-butyl-1,3-dioxane is an organic compound belonging to the dioxane family, characterized by its unique molecular structure which includes a dioxane ring. While specific biological activity data for this compound is limited, research on related compounds suggests potential biological interactions and applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₈O₂
- Molecular Weight : Approximately 158.24 g/mol
- Density : 681 kg/m³
The compound features a methyl group at the 2-position and a butyl group at the 5-position of the dioxane ring, contributing to its stereochemistry and reactivity.
Antimicrobial and Anti-inflammatory Properties
Research has indicated that compounds within the dioxane family may exhibit antimicrobial and anti-inflammatory properties. Although direct studies on this compound are scarce, similar compounds have shown promising results in preliminary studies. The unique structure of dioxanes allows for interactions with biological molecules, potentially leading to therapeutic applications.
Case Studies
- Study on Dioxane Derivatives :
-
Chemical Reactivity :
- The compound can undergo various chemical reactions such as oxidation and reduction, which may influence its biological activity by altering its structure and interaction with biological targets .
The mechanism of action for this compound likely involves its ability to interact with various molecular targets through chemical reactions. Its structural features may allow it to participate in:
- Oxidation : Converting to ketones or aldehydes.
- Reduction : Leading to more saturated forms.
- Substitution Reactions : Where functional groups are replaced by others .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₉H₁₈O₂ | Contains a methyl group at position 2 |
| Cis-2-Methyl-5-isobutyl-1,3-dioxane | C₉H₁₈O₂ | Features an isobutyl group instead of butyl |
| Trans-2-Methyl-5-ethyl-1,3-dioxane | C₇H₁₄O₂ | Stereoisomer with a trans configuration |
| Cis-2-tert-butyl-5-methyl-1,3-dioxane | C₉H₁₈O₂ | Features a tert-butyl group |
This table highlights how variations in substituents affect the properties and potential activities of dioxane derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
